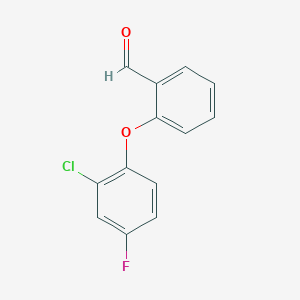

2-(2-Chloro-4-fluorophenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8ClFO2 . It has a molecular weight of 250.65 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is 1S/C13H8ClFO2/c14-11-7-10 (15)5-6-13 (11)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

C-H Activation and Hydroxylation

The Pd-catalyzed ortho C-H hydroxylation of benzaldehydes showcases the intricate application of directing groups and oxidants in synthesizing compounds that could potentially include 2-(2-Chloro-4-fluorophenoxy)benzaldehyde. This method employs transient directing groups and specific oxidants to facilitate the hydroxylation process, illustrating a pathway for modifying benzaldehyde derivatives to introduce new functional groups or modify existing ones for various applications (Chen, Sorensen, & Ozturk, 2017).

Fluorescence Sensing

The development of Schiff-base molecules for fluorescence sensing of pH, demonstrated by 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, highlights the potential for using similar benzaldehyde derivatives in creating sensitive and stable chemosensors. These sensors can operate across a range of pH values, indicating applications in biological and environmental monitoring (Halder, Hazra, & Roy, 2018).

Catalysis and Oxidation

Tetranuclear copper(ii)-Schiff-base complexes demonstrate the catalytic oxidation of hydrocarbons like cyclohexane and toluene, using benzaldehyde derivatives as part of the complex. This research underlines the role of such compounds in catalyzing oxidation reactions, pertinent to industrial processes for producing alcohols and ketones from hydrocarbons (Roy & Manassero, 2010).

Copolymerization

Phenoxy ring-substituted isopropyl phenylcyanoacrylates research, including compounds similar to 2-(2-Chloro-4-fluorophenoxy)benzaldehyde, opens avenues in polymer science for creating novel materials with potential applications ranging from coatings to electronic devices. The ability to copolymerize these acrylates with styrene and analyze their decomposition provides insights into designing materials with specific thermal and mechanical properties (Whelpley et al., 2022).

Wirkmechanismus

Mode of Action

It is known that halogen-substituted benzaldehydes can react via sn1 or sn2 pathways, depending on the nature of the halide .

Biochemical Pathways

It’s worth noting that halogen-substituted benzaldehydes can be involved in the synthesis of various compounds via reactions like the Knoevenagel condensation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde . .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBMNQQJHOTWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)